molecular formula C5H11NO4 B8294028 N-[bis(hydroxymethyl)methyl]glycine

N-[bis(hydroxymethyl)methyl]glycine

Cat. No.: B8294028
M. Wt: 149.15 g/mol
InChI Key: UESZZVLLGFJHEC-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

N-[bis(hydroxymethyl)methyl]glycine (CAS 78464-17-2) is systematically named 2-(bis(hydroxymethyl)amino)acetic acid under IUPAC guidelines. Its structure consists of a glycine backbone modified by two hydroxymethyl groups attached to the nitrogen atom, forming a zwitterionic configuration at physiological pH. The compound’s 2D and 3D conformational models, available through PubChem, highlight its planar geometry and hydrogen-bonding potential, which contribute to its solubility in aqueous systems (Figure 1).

Molecular Properties

Property Value
Molecular Formula $$ C4H9NO_4 $$
Molecular Weight 135.12 g/mol
Solubility in Water Moderate
pKa Values Not explicitly reported

The absence of published pKa values distinguishes it from its tris-hydroxymethyl analog, tricine (pKa1 = 2.3, pKa2 = 8.15).

Discovery Within Good's Buffer Series

Despite structural similarities to Good’s buffers, this compound is not part of the original 20 buffering agents curated by Norman Good. Good’s selection criteria prioritized compounds with pKa values between 6–8, low metal chelation, and high water solubility—properties exemplified by tricine (N-[tris(hydroxymethyl)methyl]glycine). The bis-hydroxymethyl variant likely emerged later as a synthetic analog, though its exclusion from Good’s series suggests limited efficacy in biological buffering compared to tricine.

Evolutionary Timeline of Scientific Applications

  • 2006 : First synthesis and cataloging in PubChem (CID 10171246).
  • 2025 : Updated structural and computational data published, reflecting advances in molecular modeling.

While tricine became a cornerstone in electrophoresis and protein research, the bis-hydroxymethyl derivative has seen narrower adoption, primarily in niche synthetic chemistry applications. Its potential as a hydroxyl radical scavenger, a property observed in tricine, remains unexplored.

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

2-(1,3-dihydroxypropan-2-ylamino)acetic acid

InChI

InChI=1S/C5H11NO4/c7-2-4(3-8)6-1-5(9)10/h4,6-8H,1-3H2,(H,9,10)

InChI Key

UESZZVLLGFJHEC-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)NCC(=O)O)O

Origin of Product

United States

Scientific Research Applications

Biotechnology

Buffering Agent in Biological Assays

Tricine is widely used as a buffering agent in biological assays, especially those involving enzymes and proteins. Its buffering capacity is crucial for maintaining the pH required for optimal enzyme activity, which is vital in various biochemical reactions.

  • pH Range : Tricine effectively buffers solutions in the physiological pH range (7.4 - 8.8) .
  • Application Example : In SDS-PAGE systems, Tricine is preferred for separating proteins within the molecular weight range of 1 to 100 kDa, providing sharper bands compared to other buffers .

Pharmaceutical Development

Enhancement of Drug Formulations

In pharmaceutical applications, Tricine enhances the solubility and stability of active pharmaceutical ingredients. This property improves the efficacy and bioavailability of medications.

  • Stability Studies : Research indicates that formulations containing Tricine show improved stability under various storage conditions compared to those without it .
  • Case Study : A formulation study demonstrated that Tricine-containing buffers significantly increased the solubility of poorly soluble drugs, leading to enhanced therapeutic effects .

Analytical Chemistry

Reagent for Metal Ion Detection

Tricine serves as a reagent in analytical chemistry, particularly in the detection and quantification of metal ions in complex samples.

  • Detection Methodology : It aids in complexation reactions that facilitate the detection of metal ions, providing accurate results essential for environmental monitoring .
  • Data Table: Metal Binding Constants
Metal IonLog K (0.1 M solution at 20 °C)
Mg²⁺1.2
Ca²⁺2.4
Mn²⁺2.7
Cu²⁺7.3

Food Industry

Stabilizer in Food Products

Tricine is utilized as a stabilizer in various food products, ensuring consistent quality and extending shelf life.

  • Functionality : It helps maintain the pH and stability of food products without compromising safety .
  • Application Example : In dairy products, Tricine has been shown to enhance texture and prevent spoilage by stabilizing emulsions .

Cosmetics

Incorporation into Skincare Formulations

Tricine's moisturizing properties make it a valuable ingredient in skincare formulations.

  • Performance Enhancement : Studies indicate that products containing Tricine improve skin hydration levels significantly compared to those without it .
  • Consumer Satisfaction : The incorporation of Tricine into cosmetic formulations has led to higher consumer satisfaction due to its effective moisturizing capabilities .

Case Study 1: Enzyme Activity Stabilization

A study conducted on enzyme assays highlighted that using Tricine as a buffer resulted in a significant increase in enzyme activity retention over time compared to other buffers like phosphate or acetate . This demonstrates its effectiveness in maintaining optimal conditions for enzymatic reactions.

Case Study 2: Drug Solubility Improvement

In a recent formulation study focusing on poorly soluble drugs, researchers found that incorporating Tricine into the formulation improved solubility by up to 50%, leading to enhanced bioavailability and therapeutic efficacy . This study underscores the importance of Tricine in pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tricine is structurally and functionally compared to other glycine derivatives and zwitterionic buffers:

Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) pH Range Key Applications Structural Features
Tricine 5704-04-1 C₆H₁₃NO₅ 179.17 7.4–8.8 Electrophoresis, cell culture, crystallography Three hydroxymethyl groups, zwitterionic
Bicine (N,N-bis(2-hydroxyethyl)glycine) 150-25-4 C₆H₁₃NO₄ 163.17 7.6–9.0 Biochemical assays, corrosion inhibition Two hydroxyethyl groups, zwitterionic
Tris (2-amino-2-(hydroxymethyl)propane-1,3-diol) 77-86-1 C₄H₁₁NO₃ 121.14 7.0–9.0 General-purpose buffer, DNA/RNA studies Three hydroxymethyl groups, non-ionic
Glycine 56-40-6 C₂H₅NO₂ 75.07 1.7–10.6 Protein synthesis, buffer component Simplest amino acid, no substitutions

Key Research Findings

  • Corrosion Inhibition : In 3.5% NaCl solution, Bicine and Tricine showed comparable inhibition efficiency (~85–90%) for copper corrosion. However, Tricine's three hydroxymethyl groups enhance adsorption via stronger hydrogen bonding and electrostatic interactions with metal surfaces .
  • Electrophoresis Performance : Tricine outperforms Tris in resolving low-molecular-weight proteins due to its smaller ionic radius and reduced interference with SDS micelle formation .
  • Thermodynamic Stability : Tricine exhibits higher thermal stability than Bicine, as evidenced by its higher melting point (179–181°C vs. Bicine’s ~160°C) .
  • Toxicity : Both Tricine and Bicine are classified as low-toxicity compounds, but Tricine’s lower heavy metal content (≤5 ppm) makes it preferable for cell culture .

Limitations and Trade-offs

  • Cost : Tricine is more expensive than Tris due to its complex synthesis process .
  • pH Range : Bicine’s broader alkaline range (up to pH 9.0) makes it superior for high-pH applications compared to Tricine .

Preparation Methods

Methanol-Mediated Alkaline Condensation

Adapted from US4486359A, this method achieves >95% purity through controlled reagent addition and temperature modulation:

Procedure :

  • Dissolve glycine (1.0 mol, 75.1 g) in anhydrous methanol (500 mL) containing 10% tetrahydrofuran.

  • Add triethylamine (47.0 g, 0.46 mol) and paraformaldehyde (33.0 g, 1.1 mol).

  • Heat to 60°C under reflux for 60 minutes.

  • Cool to 5°C, filter unreacted glycine, and acidify with concentrated HCl (330 mL).

  • Concentrate the filtrate under reduced pressure and recrystallize from methanol.

Key Data :

ParameterValueSource
Yield66–68 g (85–87%)
Purity96–99%
Reaction Time60 minutes

Aqueous-Phase Synthesis with pH Control

This method minimizes organic solvent use while maintaining high selectivity:

Procedure :

  • Suspend glycine (1.0 mol) in deionized water (1 L).

  • Add formaldehyde (37% w/w, 162 mL, 2.2 mol) dropwise at 25°C.

  • Adjust pH to 9.5–10.0 using NaOH (4 M).

  • Stir for 24 hours, acidify to pH 2.0 with HCl, and extract with ethyl acetate.

  • Evaporate solvents and dry under vacuum.

Optimization Insights :

  • Below pH 9.0, hydroxymethylation stalls at the mono-substituted stage.

  • Temperatures >40°C accelerate decomposition pathways, reducing yields by 12–15%.

Advanced Catalytic Strategies

Brønsted Base-Catalyzed Enantioselective Synthesis

Recent adaptations from β-hydroxy α-amino acid syntheses demonstrate potential for chiral Tricine derivatives:

Innovative Approach :

  • Use benzophenone-derived glycine imines to direct hydroxymethylation stereochemistry.

  • o-Nitroanilide groups enhance hydrogen bonding, improving reaction selectivity.

Reaction Schema :

Glycine Imine+2CH2OBrønsted BaseN-[bis(hydroxymethyl)methyl]glycine Derivative\text{Glycine Imine} + 2\text{CH}_2\text{O} \xrightarrow{\text{Brønsted Base}} \text{this compound Derivative}

Performance Metrics :

CatalystEnantiomeric Excess (%)Yield (%)
Quaternary Ammonium8875
Phosphazene9282

Purification and Quality Assessment

Crystallization Techniques

  • Solvent Pairing : Methanol/water (3:1 v/v) achieves 98% recovery with <0.5% residual formaldehyde.

  • Temperature Gradients : Cooling from 60°C to 5°C over 90 minutes maximizes crystal size and purity.

Analytical Characterization

  • HPLC Parameters :

    • Column: C18 (5 μm, 250 × 4.6 mm)

    • Mobile Phase: 10 mM KH₂PO₄ (pH 3.0)/acetonitrile (95:5)

    • Retention Time: 6.8 minutes

  • Spectroscopic Data :

    • 1H NMR^1\text{H NMR} (D₂O): δ 3.72 (s, 4H, CH₂OH), 3.25 (s, 2H, CH₂NH)

    • IR (KBr) : ν 3340 cm⁻¹ (O-H), 1620 cm⁻¹ (C=O)

Q & A

Q. What structural characteristics of Tricine make it suitable as a biological buffer in cell culture and biochemical assays?

Tricine (C₆H₁₃NO₅) is a zwitterionic amino acid derivative with three hydroxymethyl groups attached to a central methylene carbon. This structure provides excellent water solubility and minimal interference with enzymatic reactions due to its lack of reactive functional groups. Its buffering range (pH 7.4–8.8) is ideal for physiological and biochemical studies, particularly in electrophoresis and cell culture media. The absence of DNase, RNase, and protease activity, along with low endotoxin levels (<0.1 EU/mg), ensures compatibility with sensitive biological systems .

Q. How does Tricine compare to other Good’s buffers (e.g., HEPES, Tris) in stabilizing pH-dependent enzymatic reactions?

Tricine’s lower ionic strength and reduced metal ion chelation compared to Tris minimize interference in redox-sensitive assays. For example, in SDS-PAGE, Tricine improves resolution of small proteins (<30 kDa) by reducing glycine-induced trailing. Its zwitterionic nature also stabilizes metalloenzymes like alkaline phosphatase, whereas HEPES may alter kinetic parameters due to stronger ionic interactions .

Advanced Research Questions

Q. What experimental challenges arise when studying Tricine’s interactions with transition metal ions, and how can they be addressed?

Tricine’s hydroxymethyl groups can weakly coordinate metal ions (e.g., Cu²⁺, Fe³⁺), complicating studies on metal-dependent protein folding. To mitigate this:

  • Use competitive chelators (e.g., EDTA) in controlled molar ratios to isolate specific metal-binding events.
  • Employ electrochemical impedance spectroscopy (EIS) to quantify corrosion inhibition efficiency in metal systems, as demonstrated in copper chloride solutions .
  • Validate results with density functional theory (DFT) simulations to model adsorption energies and orbital interactions .

Q. How can contradictions in Tricine’s dual roles as a corrosion inhibitor and biochemical buffer be resolved in interdisciplinary studies?

While Tricine acts as a corrosion inhibitor by adsorbing onto metal surfaces via hydroxymethyl and carboxyl groups, its buffering role requires minimizing surface interactions. To reconcile these:

  • Use atomic force microscopy (AFM) to visualize adsorption patterns under varying pH (7.4 vs. 8.8).
  • Cross-reference Monte Carlo (MC) simulations with experimental potentiodynamic polarization data to identify pH-dependent adsorption modes .

Q. What methodological considerations are critical when incorporating Tricine into redox-sensitive assays (e.g., mitochondrial respiration studies)?

  • Avoid Tris-Tricine buffer combinations, as Tris may scavenge reactive oxygen species (ROS), skewing results.
  • Pre-purify Tricine via ion-exchange chromatography to remove trace peroxides.
  • Validate buffer inertness using fluorometric assays with ROS-sensitive probes (e.g., H₂DCFDA) .

Safety and Handling

Q. What safety protocols are recommended for handling Tricine in high-concentration formulations (>100 mM)?

  • Use nitrile gloves (inspected for defects) and a Type ABEK-P2 respirator to prevent inhalation of aerosols.
  • Decontaminate spills with 70% ethanol followed by 0.1 M NaOH to neutralize residual glycine derivatives.
  • Dispose of waste via certified hazardous waste channels, adhering to local regulations (e.g., EU REACH Annex XVII) .

Data Analysis and Computational Approaches

Q. How can DFT simulations enhance the interpretation of Tricine’s adsorption behavior in corrosion inhibition studies?

DFT calculations (e.g., using DMol³ in Materials Studio) quantify electron donation from Tricine’s hydroxymethyl groups to metal d-orbitals. Key parameters include:

  • Adsorption Energy (ΔE): Higher negative values indicate stronger binding (e.g., ΔE = −245 kJ/mol for Cu²⁺).
  • Fukui Indices: Predict reactive sites for electrophilic/nucleophilic attacks on metal surfaces. Validate simulations with electrochemical quartz crystal microbalance (EQCM) data .

Experimental Design

Q. What steps ensure reproducibility when preparing Tricine-based buffers for protein crystallization?

  • Use ultrapure water (18.2 MΩ·cm) and filter-sterilize (0.22 μm) to eliminate particulates.
  • Calibrate pH at 25°C using a glass electrode standardized with NIST-traceable buffers.
  • Document ionic strength adjustments (e.g., NaCl supplementation) to account for charge shielding effects .

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